SB 200646 hydrochloride
SB 200646 hydrochloride
5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo.
Brand Name:
Vulcanchem
CAS No.:
143797-62-0
VCID:
VC0004349
InChI:
InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H
SMILES:
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl
Molecular Formula:
C15H15ClN4O
Molecular Weight:
302.76 g/mol
SB 200646 hydrochloride
CAS No.: 143797-62-0
Inhibitors
VCID: VC0004349
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol
CAS No. | 143797-62-0 |
---|---|
Product Name | SB 200646 hydrochloride |
Molecular Formula | C15H15ClN4O |
Molecular Weight | 302.76 g/mol |
IUPAC Name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride |
Standard InChI | InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H |
Standard InChIKey | IGRYPUQJEDJLHC-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl |
Description | 5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo. |
Synonyms | MIP-urea N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea SB 200646 SB 200646A SB-200646 SB-200646A SKB-200646A |
PubChem Compound | 5311422 |
Last Modified | Nov 11 2021 |
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